molecular formula C25H22BrNO8S2 B285305 2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate

Cat. No. B285305
M. Wt: 608.5 g/mol
InChI Key: CMWCALHBGICFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib. This compound is widely used in scientific research due to its potential as a multi-targeted kinase inhibitor.

Mechanism of Action

The mechanism of action of Sorafenib involves the inhibition of several protein kinases. RAF kinases are involved in the MAPK/ERK signaling pathway, which is commonly activated in cancer cells. Sorafenib inhibits RAF kinases and thereby prevents the activation of the MAPK/ERK pathway. This leads to the inhibition of tumor cell proliferation and survival. Sorafenib also inhibits VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these receptors, Sorafenib prevents the formation of new blood vessels, which is essential for tumor growth.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, Sorafenib has been shown to inhibit the proliferation of endothelial cells and fibroblasts. It also induces apoptosis in tumor cells and inhibits the migration and invasion of cancer cells. Sorafenib has been shown to have a synergistic effect when used in combination with other anti-cancer agents.

Advantages and Limitations for Lab Experiments

The advantages of using Sorafenib in lab experiments include its potency as a multi-targeted kinase inhibitor and its well-documented mechanism of action. Sorafenib has been extensively studied in preclinical and clinical trials, which makes it a reliable compound for research purposes. However, Sorafenib has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experiments. Sorafenib is also known to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to Sorafenib treatment in cancer patients. Additionally, the combination of Sorafenib with other anti-cancer agents is an area of active research. Finally, the use of Sorafenib in the treatment of other diseases, such as cardiovascular diseases and fibrotic diseases, is an area of emerging research.
Conclusion:
2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate, also known as Sorafenib, is a potent multi-targeted kinase inhibitor that has been extensively studied for its potential as an anti-cancer agent. Sorafenib inhibits several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has several biochemical and physiological effects, including the inhibition of tumor cell proliferation and survival, induction of apoptosis, and inhibition of migration and invasion of cancer cells. Sorafenib has some advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate involves the reaction of 4-(4-bromophenylsulfonyl)benzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate is then reacted with 4-(2,3-epoxypropoxy)benzene-1-sulfonyl chloride to form the final product. The yield of the synthesis process is around 60%.

Scientific Research Applications

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate is a potent inhibitor of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. It has been extensively studied for its potential as an anti-cancer agent. Sorafenib has been shown to inhibit tumor growth and angiogenesis in several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.

properties

Molecular Formula

C25H22BrNO8S2

Molecular Weight

608.5 g/mol

IUPAC Name

[2-(3-morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 4-(4-bromophenyl)sulfonylbenzoate

InChI

InChI=1S/C25H22BrNO8S2/c26-20-6-10-22(11-7-20)36(30,31)21-8-4-18(5-9-21)25(29)35-17-24(28)19-2-1-3-23(16-19)37(32,33)27-12-14-34-15-13-27/h1-11,16H,12-15,17H2

InChI Key

CMWCALHBGICFJV-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)COC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)COC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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